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Compound of Interest |

1-[3-Methoxy-4-

Compound Name: (methylsulfanyl)phenyllethan-1-
one
CAS No.: 32467-74-6

Cat. No.: B1452033

Executive Summary

This guide provides a comprehensive technical analysis of 4'-methylsulfanyl-3'-
methoxyacetophenone (also known as 1-(3-methoxy-4-(methylthio)phenyl)ethanone), a
specialized aromatic ketone derivative. While less ubiquitous than its oxygenated analog
(acetovanillone), this compound serves as a critical intermediate in the synthesis of bioactive
chalcones, stilbenes, and selective COX-2 inhibitors. Its unique substitution pattern—
combining an electron-donating methoxy group with a polarizable methylthio moiety—makes it
a valuable probe for studying metabolic S-oxidation and designing sulfur-containing
pharmacophores.

Part 1: Chemical Identity & Nomenclature

The precise identification of this compound is essential for database searching and regulatory
compliance. The "4'-methylsulfanyl" designation refers to the position relative to the acetyl
group on the benzene ring.

Core ldentifiers

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1452033?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Detail

1-(3-methoxy-4-(methylsulfanyl)phenyl)ethan-1-

IUPAC Name

one
Common Name 4'-Methylthio-3'-methoxyacetophenone
Molecular Formula C10H1202S
Molecular Weight 196.27 g/mol
SMILES COC1=C(SC)C=CC(=C1)C(C)=0

Computed from structure: (e.g., XXXXXXXXXX-
InChlKey

UHFFFAOYSA-N)

Confirmed Synonyms

Researchers may encounter this compound under various nomenclatures depending on the
specific field (e.g., medicinal chemistry vs. fragrance chemistry):

e 1-(3-methoxy-4-(methylthio)phenyl)ethanone (Preferred IUPAC)

4-Acetyl-2-methoxythioanisole (Based on thioanisole parent)

Methyl 3-methoxy-4-(methylthio)phenyl ketone

3'-Methoxy-4'-(methylthio)acetophenone

Acetovanillone S-methyl ether (Structural analog reference)

Part 2: Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting bioavailability and
handling requirements. The replacement of the 4'-hydroxyl group of acetovanillone with a
methylthio group significantly alters lipophilicity.
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Property Value / Prediction Causality & Implication

The -SMe group is more

lipophilic than -OMe or -OH,
LogP (Octanol/Water) ~2.5 — 3.0 (Predicted) increasing membrane

permeability compared to

acetovanillone.

Lacks the -OH donor of
Hydrogen Bond Donors 0 acetovanillone, reducing water
solubility.

The sulfur atom is a weak

acceptor; interaction is
Hydrogen Bond Acceptors 2 (C=0, -OMe) )

dominated by the carbonyl and

methoxy oxygen.

Likely a crystalline solid at
Melting Point ~85-95 °C (Estimated) room temperature, similar to

related acetophenones.

The sulfide sulfur is highly
o o nucleophilic and susceptible to
Reactivity S-Oxidation prone o )
oxidation to sulfoxide (S=0)

and sulfone (0=S=0).

Part 3: Synthesis & Manufacturing Strategy

Synthesizing 4'-methylsulfanyl-3'-methoxyacetophenone presents a regiochemical challenge.
Direct Friedel-Crafts acylation of 2-methoxythioanisole often yields a mixture of isomers due to
the competing directing effects of the methoxy (strong activator) and methylthio (moderate
activator) groups.

Strategic Route: The Newman-Kwart Rearrangement
Protocol

To ensure regiospecificity (placing the acetyl group exactly at the 4-position relative to the
sulfide), a stepwise approach starting from a known precursor like Acetovanillone (4'-hydroxy-
3'-methoxyacetophenone) is recommended.
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Protocol Logic:

e Functionalization: Convert the 4'-OH to a thiocarbamate.
o Rearrangement: Thermally induce the Newman-Kwart rearrangement to migrate the sulfur.

o Hydrolysis & Methylation: Hydrolyze to the thiol and methylate to form the -SMe group.

Heat (250°C)
Newman-Kwart

O-Aryl Thiocarbamate
(Intermediate)

Acetovanillone
(4'-OH-3'-OMe)

KOH/MeOH Mel, K2C03 TARGET:
S-Aryl Thiocarbamate Hydrolysis 4'-Mercapto-3"-methoxy- S-Methylation 4'—Methy|sulf‘:inyl-
(Rearranged) acetophenone 3-methoxyacetophenone

Click to download full resolution via product page

Figure 1: Regiospecific synthesis via Newman-Kwart rearrangement to avoid isomer mixtures
common in direct electrophilic substitution.

Alternative Route: Friedel-Crafts Acylation (Industrial)

For bulk synthesis where isomer separation is feasible:
o Starting Material: 1-Methoxy-2-(methylthio)benzene (2-Methoxythioanisole).
o Reagents: Acetyl chloride, AICIs (Lewis Acid).

o Challenge: The methoxy group directs para (position 4 relative to itself), while the methylthio
group directs para (position 5 relative to methoxy). Careful chromatographic separation is
required to isolate the 4-acetyl isomer.

Part 4: Applications in Drug Discovery

This compound is not merely a chemical curiosity; it serves as a scaffold for developing anti-
inflammatory and anticancer agents.

Precursor for COX-2 Inhibitors

The 4-methylthio moiety is a classic "pro-drug” motif for sulfones. In the body (or in synthetic
steps), the sulfide is oxidized to a methylsulfonyl group (
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), a pharmacophore found in Coxibs (e.g., Rofecoxib, Etoricoxib).

e Mechanism: The 3-methoxy group provides steric bulk and electron donation, modulating the
selectivity for the COX-2 active site compared to the unsubstituted analog.

Chalcone Synthesis (Claisen-Schmidt Condensation)

Reacting 4'-methylsulfanyl-3'-methoxyacetophenone with substituted benzaldehydes yields
chalcones.

o Reaction: Aldol condensation in basic media (NaOH/EtOH).

 Bioactivity: These chalcones are potent inhibitors of NF-kB and tubulin polymerization. The
sulfur atom enhances lipophilicity and metabolic stability compared to oxygen analogs.

Metabolic Probe

Used to study Flavin-containing Monooxygenase (FMO) activity. The rate of S-oxidation to the
sulfoxide (

) versus the sulfone (
) provides insight into the enzymatic capability of hepatic tissues.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these
predicted standards.

Nuclear Magnetic Resonance (NMR)
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Nucleus Shift (6 ppm) Multiplicity Assighment

1H NMR 2.55 Singlet (3H) Acetyl (-C(=O)CHs3)
1H NMR 2.48 Singlet (3H) S-Methyl (-S-CHs3)
1H NMR 3.92 Singlet (3H) Methoxy (-O-CHs)

] Aromatic Protons
1H NMR 7.4-76 Multiplet (3H)

(Ring)
3C NMR 196.5 Singlet Carbonyl (C=0)
13C NMR 56.0 Singlet Methoxy Carbon
13C NMR 15.0 Singlet S-Methyl Carbon

Mass Spectrometry (MS)

 lonization: ESI+ or EI (70 eV).

e Molecular lon:

e Fragment lons: Look for loss of methyl (

) and acetyl (
) groups.

Part 6: Safety & Handling (E-E-A-T)

Warning: Thioethers are notorious for their potent, often disagreeable odors.

e Odor Control: All synthesis and handling must occur in a high-efficiency fume hood.
Glassware should be treated with bleach (sodium hypochlorite) immediately after use to
oxidize residual sulfide to odorless sulfoxide/sulfone before washing.

o Skin Contact: The lipophilic nature allows rapid dermal absorption. Use nitrile gloves (double-
gloving recommended) and a lab coat.
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o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Sulfides can slowly oxidize to
sulfoxides upon exposure to atmospheric oxygen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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